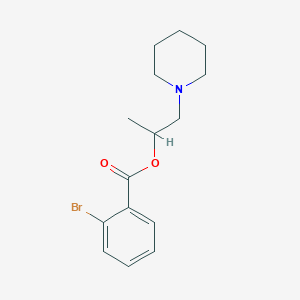
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate, also known as PB-22, is a synthetic cannabinoid that has gained attention in the scientific community for its potential therapeutic applications. This compound belongs to the class of synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. PB-22 has been found to have a high affinity for the CB1 and CB2 receptors in the brain, which are responsible for regulating various physiological processes.
Mecanismo De Acción
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate acts as a potent agonist of the CB1 and CB2 receptors in the brain. These receptors are responsible for regulating various physiological processes such as pain sensation, appetite, mood, and memory. This compound has been found to have a high affinity for these receptors, which allows it to modulate their activity and produce a range of effects in the body.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce inflammation and pain by modulating the activity of the CB1 and CB2 receptors. This compound has also been found to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, which allows for precise modulation of their activity. This compound is also relatively stable and easy to synthesize, which makes it a convenient compound for use in lab experiments. However, one limitation of this compound is its potential for abuse and addiction, which may limit its use in certain research applications.
Direcciones Futuras
There are several potential future directions for research on 1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate. One area of interest is its potential application in the treatment of neurological disorders such as epilepsy and multiple sclerosis. This compound may also have potential applications in the treatment of chronic pain and inflammation. Further research is needed to fully understand the potential therapeutic benefits and limitations of this compound.
Métodos De Síntesis
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate is synthesized by reacting 2-bromobenzoic acid with 1-(piperidin-1-yl)propan-2-ol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then esterified to form this compound.
Aplicaciones Científicas De Investigación
1-(Piperidin-1-yl)propan-2-yl 2-bromobenzoate has been studied extensively for its potential therapeutic applications in various fields of medicine. It has been found to have anti-inflammatory, analgesic, and neuroprotective properties. This compound has also been studied for its potential application in the treatment of neurological disorders such as epilepsy, multiple sclerosis, and Parkinson's disease.
Propiedades
Fórmula molecular |
C15H20BrNO2 |
|---|---|
Peso molecular |
326.23 g/mol |
Nombre IUPAC |
1-piperidin-1-ylpropan-2-yl 2-bromobenzoate |
InChI |
InChI=1S/C15H20BrNO2/c1-12(11-17-9-5-2-6-10-17)19-15(18)13-7-3-4-8-14(13)16/h3-4,7-8,12H,2,5-6,9-11H2,1H3 |
Clave InChI |
UTIXDPQFCFTCCB-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br |
SMILES canónico |
CC(CN1CCCCC1)OC(=O)C2=CC=CC=C2Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(4-Chlorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294962.png)


![2-[Benzyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294980.png)
![2-[Tert-butyl(methyl)amino]ethyl 2-methylbenzoate](/img/structure/B294981.png)









